N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, and an isopropoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide can begin with the amination of 2-methylphenylamine. This involves the reaction of 2-methylphenylamine with an appropriate amine donor under controlled conditions to introduce the amino group.
Formation of Benzamide: The next step involves the formation of the benzamide structure. This can be achieved by reacting the aminated intermediate with isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can also be reduced, especially at the benzamide moiety, to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or sulfonyl chlorides in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets. The amino group and benzamide moiety allow it to bind to enzymes and receptors, modulating their activity. The isopropoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)propanamide
- N-(3-Amino-2-methylphenyl)-3-phenylpropanamide
- N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Comparison:
- N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties compared to its analogs.
- N-(3-Amino-2-methylphenyl)propanamide lacks the isopropoxy group, resulting in different solubility and reactivity profiles.
- N-(3-Amino-2-methylphenyl)-3-phenylpropanamide has an additional phenyl group, which may affect its binding interactions and biological activity.
- N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide contains multiple methoxy groups, influencing its electronic properties and potential applications.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)3/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDLGMVPOLPSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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